4-(4-Fluorophenyl)-3-fluorobenzoic acid
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Overview
Description
2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a carboxylic acid group is attached to the 4 position of the other phenyl ring
Mechanism of Action
Target of Action
It is structurally similar to diflunisal , a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Based on its structural similarity to diflunisal, it may also inhibit cox-1 and cox-2 enzymes, thereby reducing the production of prostaglandins . This could result in decreased inflammation, pain, and fever.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
If it acts similarly to diflunisal, it may reduce inflammation and pain by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,4-difluorobenzene and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are used in the presence of an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Depending on the nucleophile, products like 2,4’-difluoro-[1,1’-biphenyl]-4-methoxy or 2,4’-difluoro-[1,1’-biphenyl]-4-amine can be formed.
Esterification: Esters such as methyl 2,4’-difluoro-[1,1’-biphenyl]-4-carboxylate are formed.
Reduction: The primary alcohol, 2,4’-difluoro-[1,1’-biphenyl]-4-methanol, is formed.
Scientific Research Applications
2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Difluoro-[1,1’-biphenyl]-4-methanol
- 2,4’-Difluoro-[1,1’-biphenyl]-4-amine
- 2,4’-Difluoro-[1,1’-biphenyl]-4-methoxy
Uniqueness
2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications and interactions.
Properties
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNAKMJSLMGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673364 |
Source
|
Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-34-9 |
Source
|
Record name | 2,4′-Difluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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